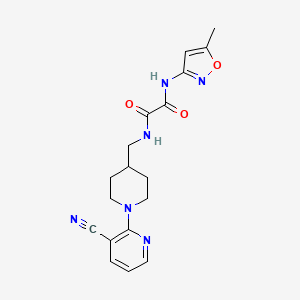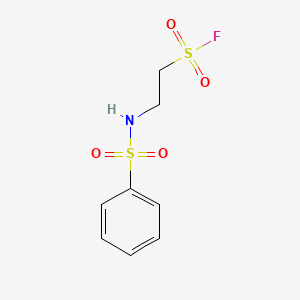
(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid is a compound that belongs to the family of α,β-unsaturated carboxylic acids, characterized by the presence of a double bond between the second and third carbon atoms (counting from the carboxylic acid group) and a phenyl group attached to the second carbon atom. This structure is similar to other compounds in the same category, such as (E)-3-Methyl-5-phenyl-2-pentenoic Acid and (E)-2-acetylcinnamic acid .
Synthesis Analysis
The synthesis of related α,β-unsaturated carboxylic acids often involves multi-step reactions that may include catalysis, as seen in the synthesis of (R)(S)(E)-3,7-dimethyl-2-octene-1,8-dioic acid using a zirconium-catalyzed reaction . For compounds like this compound, similar synthetic strategies could be employed, potentially involving catalysis or functional group transformations.
Molecular Structure Analysis
The molecular structure of α,β-unsaturated carboxylic acids like (E)-2-acetylcinnamic acid shows that these molecules can adopt conformations where the acyl group is orthogonal to the plane of the trans-cinnamic acid moiety . This suggests that this compound may also exhibit interesting conformational characteristics due to the presence of substituents on the carbon chain.
Chemical Reactions Analysis
Compounds within this family can undergo a variety of chemical reactions. For instance, (E)-4,4-Dimethyl-5-oxo-2-pentenoic acid reacts with thionyl chloride to form a trimeric chloro lactone, which can further react to yield hydroxy or anilino lactones . Additionally, photoisomerization can occur in α,β-unsaturated carboxylic acids, as seen with 4-Methyl-2-(E)-pentenoic acid, which is transformed into its corresponding β,γ-unsaturated isomer upon irradiation . These reactions highlight the reactivity of the double bond and the influence of substituents on the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of α,β-unsaturated carboxylic acids can be influenced by their molecular structure. For example, the presence of a phenyl group, as in (E)-3-Methyl-5-phenyl-2-pentenoic Acid, can affect the compound's solubility and reactivity . The tautomeric equilibrium, as observed in (Z)- and (E)-4,4-Dimethyl-5-oxo-2-pentenoic Acids, is another important property, where the preference for ring or chain forms can be influenced by the solvent and pH . These properties are crucial for understanding the behavior of this compound in different environments and its potential applications.
Aplicaciones Científicas De Investigación
Synthesis of Pyrethroid Pesticides
One of the key applications of derivatives of this compound is in the synthesis of pyrethroid pesticides. The synthesis of 3,3-Dimethyl-4-pentenoic acid methyl ester, an important intermediate for pyrethroid pesticides, has been optimized for industrial production. This method, involving the Claisen rearrangement and transesterification reaction, yields the product with high efficiency and purity (Chu-he, 2012).
Photochemical Applications
The compound's derivatives have also been explored for their photochemical properties. The photoisomerization of 4-Methyl-2-(E)-pentenoic acid into its corresponding β,γ-unsaturated isomers through irradiation has been studied, showcasing the potential of these compounds in photochemical reactions. Furthermore, the synthesis of 5,5-dimethyl-2(5H)-furanone via photochemically induced lactonization of 4-hydroxy-4-methyl-2-(E)-pentenoic acid has been described, opening avenues for the synthesis of complex organic compounds through photochemical means (Biot, Keukeleire, & Verzele, 2010).
Bromination of Organic Substrates
The compounds have also been used as catalysts in the bromination of organic substrates. Studies have shown that selenoxides, including derivatives of (E)-2-Phenyl-4,4-dimethyl-2-pentenoic acid, can be effective catalysts for the bromination of organic substrates in two-phase systems. These catalysts have shown effectiveness even at low concentrations relative to the organic substrates (Goodman & Detty, 2004).
Synthesis of Liquid Crystal Materials
The compound's derivatives are also important in the synthesis of liquid crystal materials. The synthesis of (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylicc Acid, a component of liquid crystal materials, has been achieved through Williamson ether synthesis. The use of microwave irradiation for etherification showcases a modern approach to synthesizing such compounds efficiently (Egami et al., 2018).
Propiedades
IUPAC Name |
(E)-4,4-dimethyl-2-phenylpent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLVOIAHOJGSIY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C(\C1=CC=CC=C1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1144426-71-0 |
Source


|
| Record name | 4,4-dimethyl-2-phenylpent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)

![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)




![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

